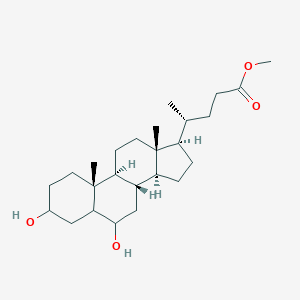

胆烷-24-酸,3,6-二羟基-,甲酯,(3α,5β,6α)-

描述

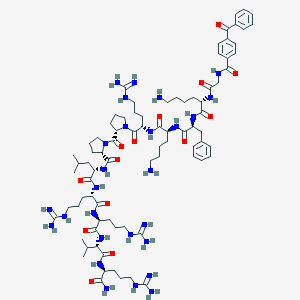

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- (C24ME) is a naturally occurring bile acid found in many species of animals and humans. It is a major component of bile, which is an important fluid in the digestive system that helps to break down fats and other nutrients. C24ME is a derivative of cholic acid, which is a primary bile acid synthesized in the liver. It has been studied extensively in recent years due to its potential applications in pharmaceuticals and biomedicine.

科学研究应用

Pharmacology and Therapeutics

Hyodeoxycholic acid methyl ester is being explored for its potential therapeutic applications due to its properties as a bile acid derivative. It may have roles in modulating bile acid pools and influencing cholesterol metabolism, which could be beneficial in treating cholesterol-related disorders .

Biochemical Research

In biochemical research, this compound serves as a standard for serum bile acid profiling using liquid chromatography-mass spectrometry (LC-MS) methods. This is crucial for understanding bile acid composition in biological samples and can aid in the study of liver function and diseases .

Anti-Aging Studies

Research into anti-aging has utilized Hyodeoxycholic acid methyl ester as a component of growth media to study its effects on the chronological lifespan of certain strains of yeast. This could provide insights into the mechanisms of aging and potential interventions .

Metabolic Studies

The compound is used in metabolic studies to understand the enterohepatic circulation of bile acids. It’s particularly useful in animal models to investigate the metabolism and regulatory mechanisms of bile acids .

作用机制

Target of Action

Hyodeoxycholic acid methyl ester, also known as Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- or ®-methyl 4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a secondary bile acid . It’s known that secondary bile acids typically interact with various receptors, such as g protein-coupled bile acid receptor 1 (gpbar1) and farnesoid x receptor .

Mode of Action

It’s known that bile acids can regulate lipid metabolism, glucose homeostasis, and immune response through acting on their receptors .

Biochemical Pathways

Hyodeoxycholic acid methyl ester, as a secondary bile acid, is likely involved in the enterohepatic circulation of bile acids . This process involves the absorption of bile acids from the intestine, transport to the liver, and subsequent secretion back into the intestine. Bile acids play a crucial role in dietary fat digestion and absorption, cholesterol homeostasis, and metabolism regulation .

Pharmacokinetics

It’s known that bile acids are well absorbed in the small intestine and undergo extensive enterohepatic circulation .

Result of Action

Bile acids, in general, are known to regulate various metabolic processes, including lipid metabolism and glucose homeostasis .

Action Environment

The action, efficacy, and stability of Hyodeoxycholic acid methyl ester are likely influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of other bile acids, and the composition of the gut microbiota, which plays a role in the conversion of primary to secondary bile acids .

属性

IUPAC Name |

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDRDVHYVJQWBO-QWXHOCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182834 | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

CAS RN |

2868-48-6 | |

| Record name | Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Hyodeoxycholic acid methyl ester's insolubility in toluene in its extraction process?

A1: Hyodeoxycholic acid methyl ester forms a complex with toluene that is insoluble in the solvent itself []. This property is exploited to separate it from a mixture of bile acid methyl esters. After saponification and esterification of pig bile powder, the addition of toluene leads to the precipitation of the Hyodeoxycholic acid methyl ester-toluene complex, leaving other bile acid methyl esters, such as Chenodeoxycholic acid methyl ester, in the solution. This selective precipitation allows for the efficient extraction and purification of Hyodeoxycholic acid methyl ester from pig bile. [] - https://www.semanticscholar.org/paper/73c8b9680e77d197d5ee3f053435b5307c6e8757

Q2: How is Hyodeoxycholic acid methyl ester utilized in supramolecular chemistry?

A2: Hyodeoxycholic acid methyl ester serves as a valuable building block for synthesizing molecular tweezers []. Researchers utilized it as a 'spacer' molecule, connecting two Hyodeoxycholic acid units via carbamate or Schiff base linkages. This design creates a cavity between the Hyodeoxycholic acid units, enabling the molecular tweezers to selectively bind with guest molecules. This approach has been investigated for its potential in enantioselective recognition, specifically targeting D/L-amino acid methyl esters. [] - https://www.semanticscholar.org/paper/ae8176d6751db2b1474aef3f64b65733d2e6b3e5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)